molecular formula C19H34O4 B12549047 2-(Pentadec-14-EN-1-YL)butanedioic acid CAS No. 150240-41-8

2-(Pentadec-14-EN-1-YL)butanedioic acid

Cat. No.: B12549047
CAS No.: 150240-41-8
M. Wt: 326.5 g/mol
InChI Key: KIEJHAIFSQMXMY-UHFFFAOYSA-N
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Description

2-(Pentadec-14-EN-1-YL)butanedioic acid is an organic compound with the molecular formula C19H34O4 It is characterized by a long hydrocarbon chain with a double bond and a butanedioic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pentadec-14-EN-1-YL)butanedioic acid typically involves the reaction of a long-chain alkene with a butanedioic acid derivative. The reaction conditions often require the use of catalysts to facilitate the addition of the butanedioic acid moiety to the alkene. Commonly used catalysts include palladium or platinum-based catalysts under hydrogenation conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation processes where the alkene is reacted with butanedioic acid in the presence of a catalyst. The reaction is carried out in a controlled environment to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-(Pentadec-14-EN-1-YL)butanedioic acid undergoes various chemical reactions, including:

    Oxidation: The double bond in the hydrocarbon chain can be oxidized to form epoxides or diols.

    Reduction: The carboxylic acid groups can be reduced to alcohols.

    Substitution: The hydrogen atoms in the hydrocarbon chain can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2).

Major Products

    Oxidation: Epoxides, diols

    Reduction: Alcohols

    Substitution: Halogenated derivatives

Scientific Research Applications

2-(Pentadec-14-EN-1-YL)butanedioic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Pentadec-14-EN-1-YL)butanedioic acid involves its interaction with specific molecular targets. The double bond in the hydrocarbon chain allows for various chemical modifications, which can influence its biological activity. The carboxylic acid groups can form hydrogen bonds with biological molecules, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Pentadec-1-EN-1-YL)butanedioic acid
  • 2-(Hexadec-1-EN-1-YL)butanedioic acid
  • 2-(Heptadec-1-EN-1-YL)butanedioic acid

Uniqueness

2-(Pentadec-14-EN-1-YL)butanedioic acid is unique due to the specific position of the double bond in the hydrocarbon chain, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties.

Properties

CAS No.

150240-41-8

Molecular Formula

C19H34O4

Molecular Weight

326.5 g/mol

IUPAC Name

2-pentadec-14-enylbutanedioic acid

InChI

InChI=1S/C19H34O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17(19(22)23)16-18(20)21/h2,17H,1,3-16H2,(H,20,21)(H,22,23)

InChI Key

KIEJHAIFSQMXMY-UHFFFAOYSA-N

Canonical SMILES

C=CCCCCCCCCCCCCCC(CC(=O)O)C(=O)O

Origin of Product

United States

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